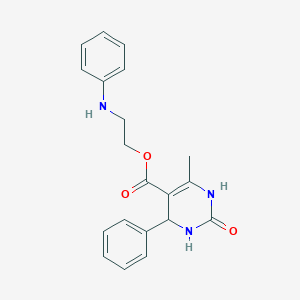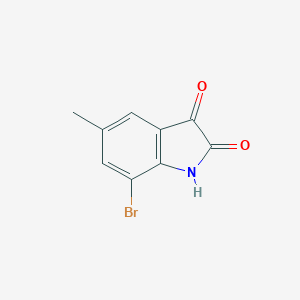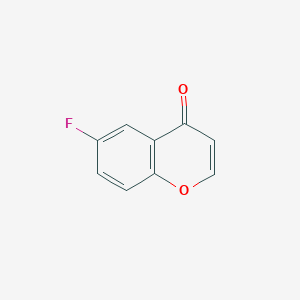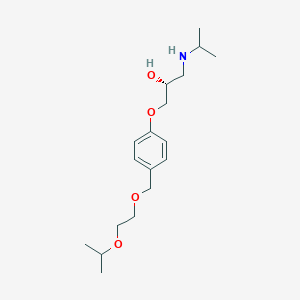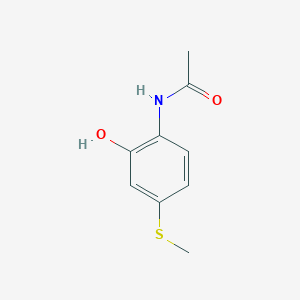
2-Hydroxy-5-methylthioacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methylthioacetanilide, also known as Acetaminophen-thiosemicarbazone (ATSC), is a derivative of acetaminophen that has been shown to possess significant anti-inflammatory properties. ATSC has been studied for its potential use in treating a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and other related disorders.
Mécanisme D'action
The exact mechanism of action of ATSC is not fully understood. However, studies have shown that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
ATSC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess significant anti-inflammatory properties. However, there are also some limitations to its use. For example, ATSC is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on ATSC. One area of focus could be on developing new formulations of ATSC that are more soluble in water, which would make it easier to work with in lab experiments. Another area of focus could be on further elucidating the mechanism of action of ATSC, which would help to better understand its anti-inflammatory properties. Additionally, research could be conducted to explore the potential use of ATSC in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Méthodes De Synthèse
The synthesis of ATSC involves the reaction of acetaminophen with thiosemicarbazide in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain pure ATSC.
Applications De Recherche Scientifique
ATSC has been extensively studied for its potential use in treating inflammatory conditions. Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
Numéro CAS |
110479-60-2 |
|---|---|
Nom du produit |
2-Hydroxy-5-methylthioacetanilide |
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) |
Clé InChI |
IKPKDLXWMIYKLL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)SC)O |
Synonymes |
2-HAA-5-ME 2-hydroxy-5-methylthioacetanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



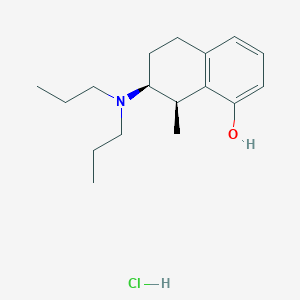

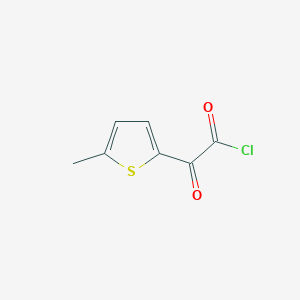
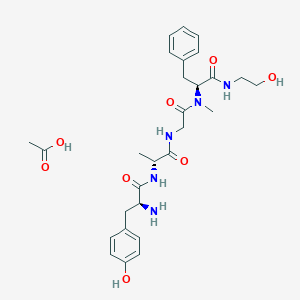
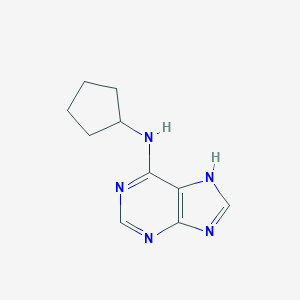
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
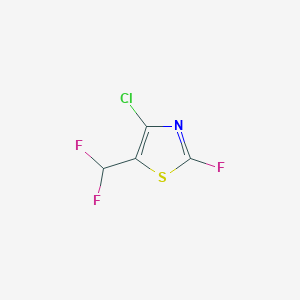
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
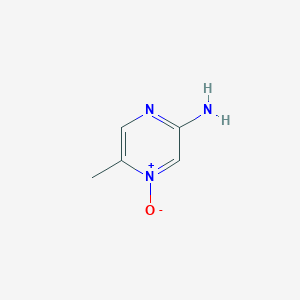
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
